(Chloromethyl)sulfonylethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

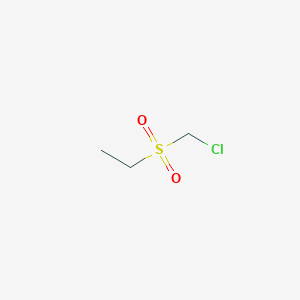

(Chloromethyl)sulfonylethane is an organosulfur compound with the molecular formula C3H7ClO2S. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties. The compound is known for its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of (Chloromethyl)sulfonylethane typically involves the chloromethylation of ethane derivatives. One common method includes the reaction of ethane with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide. The reaction is carried out in dichloromethane at low temperatures (5-10°C) to achieve high yields .

Industrial Production Methods: Industrial production of this compound often employs similar chloromethylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalyst and solvent can vary depending on the desired purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions: (Chloromethyl)sulfonylethane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form sulfide derivatives under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted ethane derivatives.

Oxidation Reactions: Sulfone derivatives are the primary products.

Reduction Reactions: Sulfide derivatives are formed.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

(Chloromethyl)sulfonylethane is characterized by the presence of a chloromethyl group and a sulfonyl group, which confer distinct reactivity. The chlorine atom is highly reactive, making it susceptible to nucleophilic substitution reactions. The sulfonyl group enhances stability and reactivity, allowing for participation in various chemical transformations.

Major Reaction Types

- Substitution Reactions : Produces various substituted ethane derivatives.

- Oxidation Reactions : Yields sulfone derivatives.

- Reduction Reactions : Forms sulfide derivatives.

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in diverse reactions makes it invaluable for developing new compounds.

Biology

This compound is utilized in modifying biomolecules to study biological pathways and mechanisms. It can facilitate the investigation of enzyme activities and receptor interactions due to its electrophilic nature.

Medicine

This compound acts as a precursor in drug synthesis. Its derivatives have been explored for therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and polymers with unique properties. Its reactivity allows it to be used in creating materials with enhanced performance characteristics.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives formed from this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

These findings indicate potential applications in developing antimicrobial agents.

Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 - Antitumor Activity : Research conducted by Murlykina et al. demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines, with an IC50 value of 12 µM. This suggests its potential role in cancer treatment strategies.

Pharmacokinetics

The pharmacokinetic profile of derivatives derived from this compound indicates good bioavailability and moderate lipophilicity, making them suitable for oral administration. Studies suggest a half-life of approximately 3 hours in vivo, primarily involving hepatic metabolism.

Mecanismo De Acción

The mechanism of action of (Chloromethyl)sulfonylethane involves its ability to act as an electrophile in various chemical reactions. The chlorine atom in the compound is highly reactive and can be easily replaced by nucleophiles, leading to the formation of new chemical bonds. The sulfonyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.

Ethanesulfonyl chloride: Another related compound with distinct chemical properties.

Uniqueness: (Chloromethyl)sulfonylethane is unique due to its specific combination of a chloromethyl group and a sulfonyl group, which imparts distinct reactivity and stability. This makes it particularly useful in reactions requiring both electrophilic and nucleophilic sites .

Actividad Biológica

(Chloromethyl)sulfonylethane, a sulfonyl compound, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to a sulfonyl ethane backbone. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and potential interactions with biological molecules.

Anticancer Properties

One of the most significant areas of research concerning this compound is its anticancer activity. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 10.2 | Inhibition of DNA synthesis |

| Study 3 | A549 (Lung Cancer) | 12.8 | Disruption of microtubule formation |

These studies indicate that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the activation of caspases and interference with DNA replication.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution phase of apoptosis.

- DNA Interaction : There is evidence that this compound interacts with DNA, leading to inhibition of replication and transcription processes.

- Microtubule Disruption : Similar to other anticancer agents, this compound may disrupt microtubule dynamics, affecting cell division.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : In vivo studies on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. Tumor regression was associated with increased apoptotic cell death as evidenced by histological analysis.

- Case Study 2 : A comparative study evaluated the effects of this compound alongside traditional chemotherapeutics. Results indicated enhanced anticancer efficacy when used in combination, suggesting a potential for synergistic effects.

Propiedades

IUPAC Name |

1-(chloromethylsulfonyl)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-2-7(5,6)3-4/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCHOJSGDMANGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-94-5 |

Source

|

| Record name | chloromethanesulfonylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.